7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds derived from isoquinoline. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects and its role as a precursor in the synthesis of various pharmaceuticals.
Tetrahydroisoquinolines are classified as alkaloids and are known for their diverse pharmacological properties. The specific compound 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods involving different starting materials, such as substituted phenethylamines and aldehydes. The classification of this compound falls under organic chemistry and medicinal chemistry due to its structural characteristics and biological implications.
The synthesis of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps that can include:
For instance, a notable synthetic route described involves the use of n-butyllithium to generate an intermediate that undergoes cyclization in the presence of boron trifluoride diethyl etherate to yield tetrahydroisoquinoline derivatives .
The molecular formula for 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is with a molecular weight of approximately 201.28 g/mol. The structure comprises a tetrahydroisoquinoline framework characterized by:
The stereochemistry of this compound plays a crucial role in its biological activity and interaction with biological targets.
7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is largely attributed to its interaction with neurotransmitter systems. It has been shown to influence:
Research indicates that tetrahydroisoquinolines may exert their effects through modulation of signaling pathways such as NF-kB and MAPK pathways .
The physical properties of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture depending on substituents present on the aromatic ring .
The applications of 7-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline span several fields:
Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a piperidine system. This core structure enables diverse interactions with biological targets through its rigid, planar benzylisoquinoline framework and basic nitrogen atom. THIQ derivatives demonstrate remarkable pharmacological versatility, serving as structural motifs in alkaloids with documented neuroactive, antimicrobial, and anticancer properties. The scaffold's synthetic accessibility facilitates extensive structural diversification, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles through strategic substituent placement [5] .
The 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline variant (C₁₂H₁₇NO, MW 191.27 g/mol) exemplifies strategic structural optimization within this chemical class [1] [2]. Its bicyclic system enforces molecular rigidity, promoting selective target engagement while the methoxy substituent at C7 and quaternary dimethyl groups at C4 introduce distinct electronic and steric properties. Key features include:
Table 1: Comparative Structural Properties of Tetrahydroisoquinoline Derivatives
Compound | Molecular Formula | Molecular Weight | LogP | TPSA (Ų) | Key Structural Features |
---|---|---|---|---|---|
7-Methoxy-4,4-dimethyl-THIQ | C₁₂H₁₇NO | 191.27 | 2.076 | 21.26 | 4,4-dimethyl; 7-OMe |
6-Methoxy-4,4-dimethyl-THIQ | C₁₂H₁₇NO | 191.27 | N/A | 21.26 | 4,4-dimethyl; 6-OMe (positional isomer) |
4,4-Dimethyl-THIQ-8-carbonitrile | C₁₂H₁₄N₂ | 186.26 | N/A | 36.57 | 4,4-dimethyl; 8-CN group |
N-Methyl-THIQ | C₁₀H₁₃N | 147.22 | N/A | 12.03 | N-methylated; unsubstituted core |
Substituent engineering at C7 and C4 critically defines the compound's physicochemical and biological profile:
Target Complementarity: The oxygen atom serves as a hydrogen-bond acceptor, facilitating interactions with serine residues in enzyme active sites or backbone amides in protein targets.
4,4-Dimethyl Groups:
Emerging structure-activity relationship (SAR) studies indicate that 7-methoxy-4,4-dimethyl-THIQ derivatives exhibit enhanced in vitro neuroprotective and anti-inflammatory activities compared to monosubstituted analogs. Specifically, dimethylation at C4 potentiates activity in neuronal cell models by 3–5 fold relative to 4-monosubstituted derivatives, likely due to improved target residence times from van der Waals interactions with hydrophobic binding pockets [5].
Table 2: Synthetic Routes to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Method | Starting Materials | Key Conditions | Yield | Advantages |
---|---|---|---|---|
Pictet-Spengler Cyclization | 2-(3-Methoxyphenyl)ethylamine + acetone | Acid catalysis (HCl/EtOH); 80°C | 45–60% | Single-step; atom-economical |
Bischler-Napieralski | N-(2-(3-Methoxyphenyl)ethyl)-2-methylpropanamide | POCl₃, toluene; reflux | 35–50% | Tolerates electron-rich aromatics |
Reductive Amination | 7-Methoxy-3,4-dihydroisoquinoline + acetone | NaBH₃CN/MeOH; 25°C | 60–75% | Mild conditions; high functional group tolerance |
The strategic incorporation of gem-dialkyl groups into the THIQ scaffold emerged in the early 2000s as a solution to metabolic instability limitations of first-generation compounds. The specific derivative 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS# 1267980-37-9) first appeared in chemical literature circa 2011, coinciding with intensified research into sterically hindered CNS agents [1] [2]. Key developmental milestones include:
The compound exemplifies modern fragment-based drug design principles, where minimal structural perturbations (methoxy + dimethyl) significantly enhance pharmacological profiles relative to parent scaffolds like 6-methoxy-THIQ (CAS# 42923-77-3) or N-methyl-THIQ (CAS# 1612-65-3) [8].
Table 3: Commercial Availability Profile
Supplier | Catalog Number | Purity | Pack Sizes | Price Range |
---|---|---|---|---|
AiFChem | ACHEKO674 | 95+% | 1g | Inquire |
ChemScene | CS-0444056 | ≥98% | 100mg | $34–$51/100mg |
BLD Pharm | P001349484 | N/A | Inquiry-based | Inquire |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9